N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

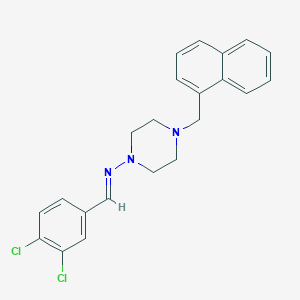

N-(3,4-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and a 3,4-dichlorobenzylidene moiety.

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3/c23-21-9-8-17(14-22(21)24)15-25-27-12-10-26(11-13-27)16-19-6-3-5-18-4-1-2-7-20(18)19/h1-9,14-15H,10-13,16H2/b25-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYFRYAGLBHFJ-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, a compound derived from piperazine, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antibacterial properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₇H₁₇Cl₂N₃

- Molecular Weight: 316.25 g/mol

- CAS Registry Number: 57260-67-0

This compound features a piperazine ring substituted with a naphthylmethyl group and a dichlorobenzylidene moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-(1-naphthylmethyl)-1-piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalytic agents to enhance yield.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Escherichia coli (G-) | 15 | Moderate |

| Klebsiella pneumoniae (G-) | 12 | Moderate |

| Staphylococcus aureus (G+) | 18 | High |

| Streptococcus mutans (G+) | 20 | High |

The compound exhibited a higher inhibition zone against Staphylococcus aureus and Streptococcus mutans, indicating strong potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A study conducted by researchers at Bionatura assessed the antibacterial properties of various synthesized compounds including this compound. The study utilized the agar diffusion method to measure the inhibition zones against selected bacterial strains. The findings corroborated the compound's promising antibacterial activity, particularly against multi-drug resistant strains of bacteria .

Additionally, another investigation highlighted the compound's potential in treating infections caused by Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively .

Comparison with Similar Compounds

Key Observations :

- The target compound’s piperazine core likely enhances its basicity and conformational flexibility compared to the rigid hydrazinecarbothioamide backbone in compounds .

- Higher synthetic yields (67–89%) for hydrazinecarbothioamide derivatives suggest optimized protocols for these analogs, whereas the target compound’s synthesis efficiency remains unclear .

Electronic and Optical Properties: Schiff Base Comparisons

investigates two Schiff bases, N-(3,5-dichlorobenzylidene)aniline (A) and N-(3,5-dichlorobenzylidene)4-nitroaniline (B), highlighting substituent effects on non-linear optical (NLO) properties. While the target compound has a distinct piperazine-naphthylmethyl architecture, comparisons can be drawn:

Key Observations :

- The nitro group in Compound B enhances intramolecular charge transfer (ICT), increasing hyperpolarizability. The target compound’s naphthyl group may similarly promote ICT, but experimental validation is needed .

- The target compound’s optical properties remain unexplored but warrant investigation .

Functional Group Impact on Physicochemical Properties

- Naphthyl vs. Phenyl Groups : The 1-naphthylmethyl substituent likely increases molecular weight and lipophilicity compared to phenyl or alkyl groups, which could influence bioavailability or crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.